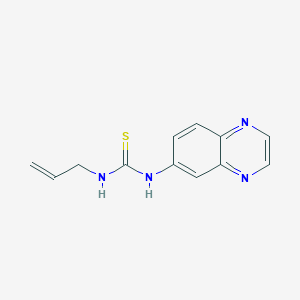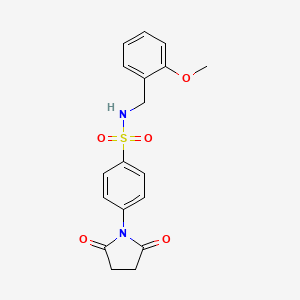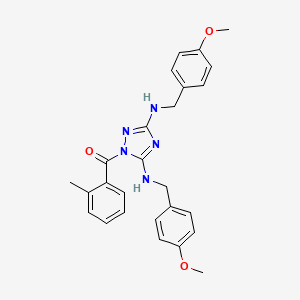![molecular formula C20H17IN2O5 B5209863 5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)
5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPIP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of BPIP involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. BPIP inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and downstream gene expression. BPIP also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BPIP has been found to exhibit anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. BPIP has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, BPIP has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BPIP has several advantages for lab experiments, including its high yield and purity, low toxicity, and potential applications in various fields. However, BPIP also has some limitations, including its poor solubility in water and its instability in the presence of light and air.
Future Directions
There are several future directions for the study of BPIP, including its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of BPIP and to optimize its synthesis method. In addition, the development of BPIP analogs with improved solubility and stability may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, BPIP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of BPIP involves the condensation of 4-hydroxy-3-ethoxybenzaldehyde and 5-iodo-2,4,6(1H,3H,5H)-pyrimidinetrione with benzyl bromide in the presence of a base. BPIP has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of BPIP in various fields.
Synthesis Methods
The synthesis of BPIP involves the condensation of 4-hydroxy-3-ethoxybenzaldehyde and 5-iodo-2,4,6(1H,3H,5H)-pyrimidinetrione with benzyl bromide in the presence of a base. The resulting compound is then purified using column chromatography to obtain BPIP in high yield and purity.
Scientific Research Applications
BPIP has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPIP has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In addition, BPIP has been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-[(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O5/c1-2-27-16-10-13(8-14-18(24)22-20(26)23-19(14)25)9-15(21)17(16)28-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQTVQLTHYWLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5209786.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)
![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)




![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)

![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)
